N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The starting materials might include 2,5-dimethoxyaniline, 4-(piperidin-1-ylsulfonyl)benzaldehyde, and imidazole-4-carboxylic acid. The reactions could involve:
Condensation reactions: to form the imidazole ring.
Sulfonylation: to introduce the piperidin-1-ylsulfonyl group.
Amidation: to attach the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: to speed up reactions.
Purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under certain conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular targets might include:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)-1H-imidazole-4-carboxamide: Lacks the piperidin-1-ylsulfonyl group.
N-(2,5-dimethoxyphenyl)-1-[4-(methylsulfonyl)phenyl]-1H-imidazole-4-carboxamide: Has a methylsulfonyl group instead of piperidin-1-ylsulfonyl.
Uniqueness
The presence of the piperidin-1-ylsulfonyl group in N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide might confer unique biological properties, such as increased binding affinity to certain targets or improved pharmacokinetic properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c1-12-3-2-4-13(7-12)18-19-20(30-24-18)21(27)25(10-22-19)9-17(26)23-14-5-6-15-16(8-14)29-11-28-15/h2-8,10H,9,11H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIOUVCZLRIVRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.